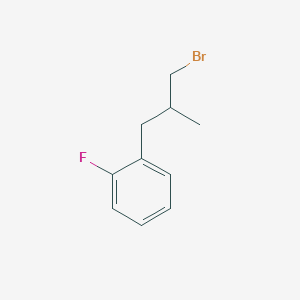
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom on a propyl chain and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene followed by fluorination. The bromination typically uses bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH_4) for reduction.
Major Products:
Substitution: Formation of 1-(2-methylpropyl)-2-fluorobenzene.
Oxidation: Formation of this compound alcohol.
Reduction: Formation of 1-(2-methylpropyl)-2-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2-methylpropyl)-benzene: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
1-(3-Chloro-2-methylpropyl)-2-fluorobenzene:
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene: The position of the fluorine atom on the benzene ring affects the compound’s chemical behavior.
Uniqueness: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12BrF |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
1-(3-bromo-2-methylpropyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
GBYNDVJSJDKZJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)
![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)
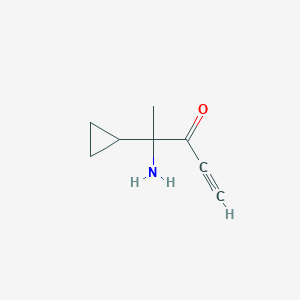
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
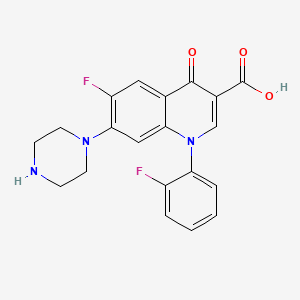
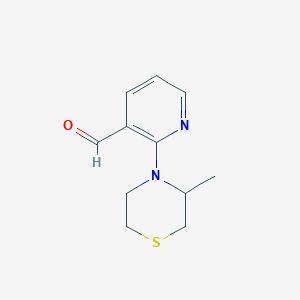
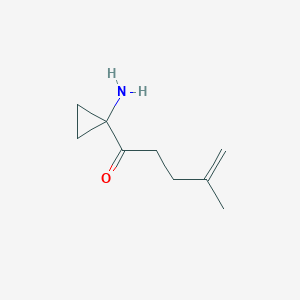
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)


![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
